4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Overview
Description
4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .
Mode of Action
this compound interacts with its target, tyrosine kinases, by binding to the inactive Abelson tyrosine kinase domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The molecule realizes two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring, and a folded conformation with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .
Biochemical Pathways
The binding of this compound to tyrosine kinases inhibits their activity, disrupting the signal transduction cascades they regulate . This disruption affects various biochemical pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of tyrosine kinase activity . This inhibition disrupts signal transduction pathways, leading to the suppression of cell proliferation and the induction of apoptosis . These effects are particularly pronounced in cancer cells, making the compound a potential therapeutic agent for leukemia .
Biochemical Analysis
Biochemical Properties
4-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are crucial for cell signaling pathways . The compound forms hydrogen bonds and hydrophobic interactions with these enzymes, leading to their inhibition
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active site of tyrosine kinases, inhibiting their activity and disrupting downstream signaling pathways . This inhibition leads to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis . Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate their activity and influence cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it may cause toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism . The compound has been shown to affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may accumulate in certain tissues, leading to localized effects on cellular function . The interactions with transporters and binding proteins are crucial for its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . The subcellular localization determines the compound’s interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
4-methyl-5-pyridin-4-yl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-8(12-13-9(6)10)7-2-4-11-5-3-7/h2-5H,1H3,(H3,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRKEJBYHBGHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187767-00-5 | |
Record name | 4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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